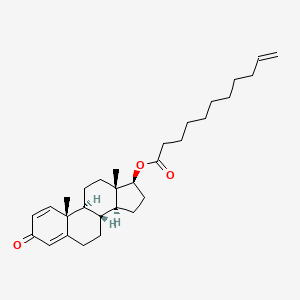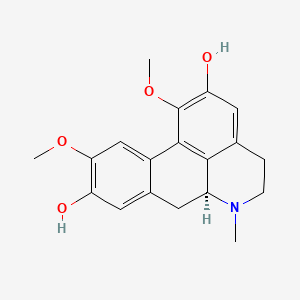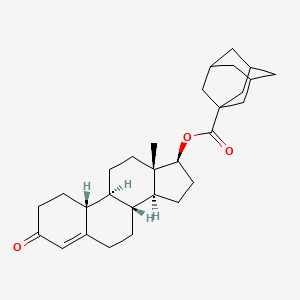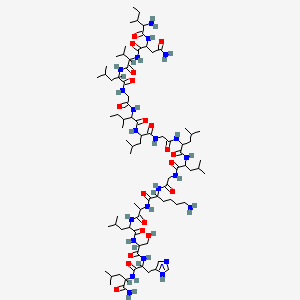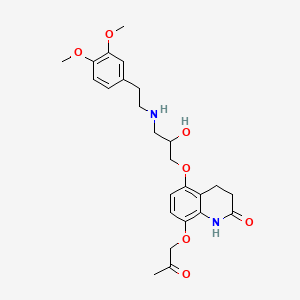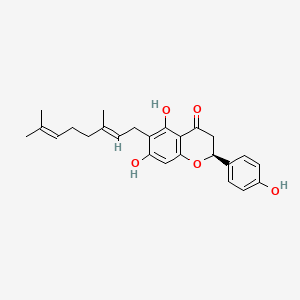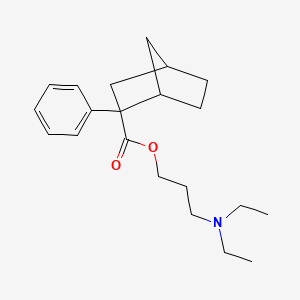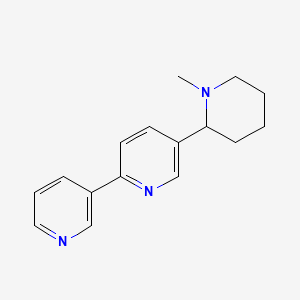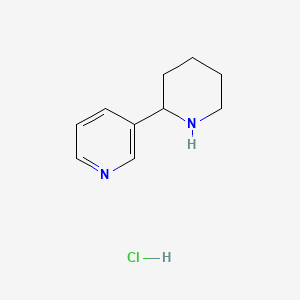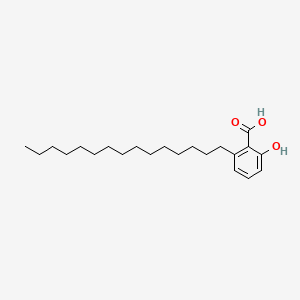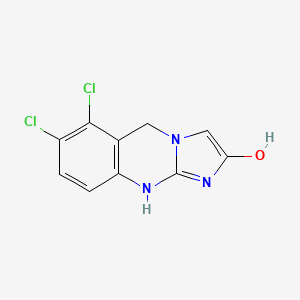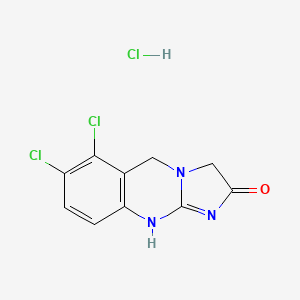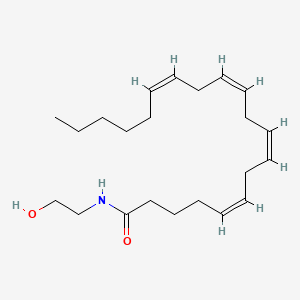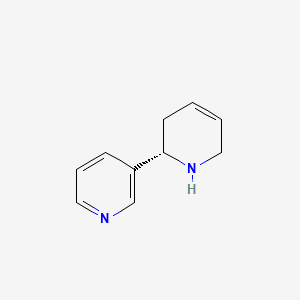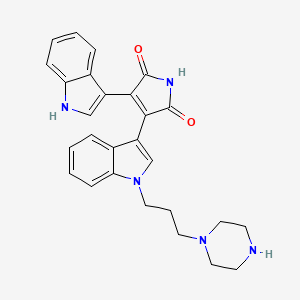
Bisindolylmaleimide VII
概要
説明
Bisindolylmaleimide VII is a selective inhibitor of protein kinase C . It has the molecular formula C27H27N5O2 and a molecular weight of 453.5 g/mol .
Synthesis Analysis
Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide VII, arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis
The molecular structure of Bisindolylmaleimide VII includes two indole groups and a maleimide group . The compound is highly functionalized, which provides the opportunity to generate new derivatives with unique biological profiles .Chemical Reactions Analysis
Bisindolylmaleimide VII is recognized for its activity against protein kinases . It has been identified as a reference compound to benchmark a number of bioassays, including kinase inhibition .Physical And Chemical Properties Analysis
Bisindolylmaleimide VII has a molecular weight of 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .科学的研究の応用
Enhancing Apoptosis in Cancer Therapy
- Apoptosis Enhancement in Cancer Cells : Bisindolylmaleimide derivatives, including VIII, have been shown to enhance DR5-mediated apoptosis through various pathways, including MKK4/JNK/p38 kinase and mitochondrial pathways, suggesting potential utility in cancer therapy (Ohtsuka & Zhou, 2002).
- Bisindolylmaleimides as PKC Inhibitors and Apoptosis Inducers : These compounds, initially described as protein kinase C (PKC) inhibitors, have broader effects on signaling molecules, displaying potent proapoptotic properties and impacting cellular mechanisms like MDR reversal and modulation of Wnt signaling. This positions them as promising agents in anticancer therapy (Pająk, Orzechowska, Gajkowska, & Orzechowski, 2008).
Immunological Effects and T Cell Modulation
- Influence on T Lymphocytes : Bisindolylmaleimide VIII has been found to inhibit the activation and proliferation of murine T lymphocytes, indicating its potential as an immunosuppressive agent (Mu Jing-jing, 2009).
- Effect on Human T Cells in Multiple Sclerosis : Research has shown partial synergy of bisindolylmaleimides with apoptotic stimuli in antigen-specific T cells, with implications for therapeutic strategies in multiple sclerosis (Wendling, Aktas, Schmierer, Zschenderlein, & Zipp, 2000).
Cellular and Molecular Biology
- Proteome-wide Identification of Cellular Targets : A proteomics approach revealed that bisindolylmaleimide compounds interact with a variety of protein kinases and non-protein kinases, demonstrating the complexity of their cellular effects beyond PKC inhibition (Brehmer, Godl, Zech, Wissing, & Daub, 2004).
- Calmodulin Protein Inhibition : Bisindolylmaleimide compounds have been identified as potential inhibitors of the calmodulin protein, which is significant for drug development in cancer treatment (Sosa-Peinado, Fructuoso-García, Vásquez-Bochm, & González-Andrade, 2022).
Safety And Hazards
将来の方向性
Bisindolylmaleimide VII and other BIM-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .
特性
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVUAHQOFDKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274364 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide VII | |
CAS RN |
137592-47-3 | |
| Record name | bisindolylmaleimide vii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



